REACTION_CXSMILES
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[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][C:11]([C:14](=O)[CH2:15][CH2:16][C:17]([OH:19])=[O:18])=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.Cl(O)(=O)(=O)=O>C(O)(=O)C.[Pd]>[F:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[CH:13]=[CH:12][C:11]([CH2:14][CH2:15][CH2:16][C:17]([OH:19])=[O:18])=[CH:10][CH:9]=2)=[CH:6][CH:7]=1
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Name
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|
Quantity
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5 g
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Type
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reactant
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Smiles
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FC1=CC=C(C=C1)C1=CC=C(C=C1)C(CCC(=O)O)=O
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Name
|
|
Quantity
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1.5 mL
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Type
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reactant
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Smiles
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Cl(=O)(=O)(=O)O
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Name
|
|
Quantity
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50 mL
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Type
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solvent
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Smiles
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C(C)(=O)O
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Name
|
|
Quantity
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1.5 g
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Type
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catalyst
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Smiles
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[Pd]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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Type
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|
Smiles
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FC1=CC=C(C=C1)C1=CC=C(C=C1)CCCC(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |